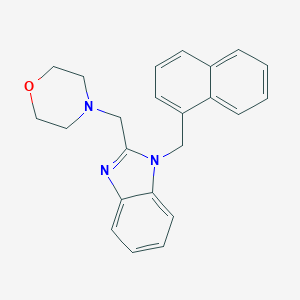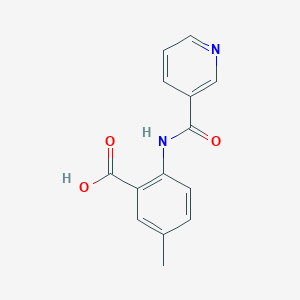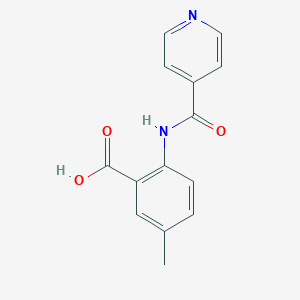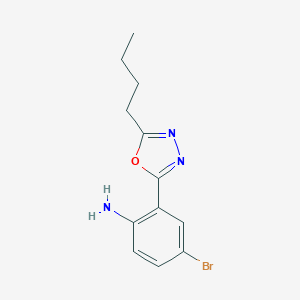![molecular formula C24H24N2O3 B246704 N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B246704.png)
N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide, also known as MP1104, is a novel compound with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a transcription factor that regulates the expression of genes involved in various processes, including glucose and lipid metabolism, inflammation, and cell proliferation. N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide binds to PPARγ and activates its downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, neuroprotection, improvement of cardiac function, and reduction of inflammation. These effects are mediated by the activation of the PPARγ pathway and the downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in lab experiments is its specificity for PPARγ, which allows for targeted effects on specific pathways. Another advantage is its potential therapeutic applications in various fields. However, one limitation is the need for further studies to determine the optimal dosage and administration for different conditions.
Direcciones Futuras
There are several future directions for the study of N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide. One direction is the investigation of its potential as a treatment for other diseases, such as metabolic disorders and autoimmune diseases. Another direction is the development of more efficient synthesis methods and analogs with improved pharmacological properties. Additionally, further studies are needed to determine the optimal dosage and administration for different conditions.
Conclusion
In conclusion, N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a novel compound with potential therapeutic applications in various fields. Its mechanism of action involves the activation of the PPARγ pathway, resulting in various biochemical and physiological effects. While there are advantages to using N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in lab experiments, further studies are needed to determine its optimal dosage and administration for different conditions. Overall, N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide represents a promising avenue for future research in the field of drug discovery.
Métodos De Síntesis
The synthesis method of N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves the reaction of 5-methyl-1H-indole-3-acetic acid with 3-(2-naphthyloxy)propylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide.
Aplicaciones Científicas De Investigación
N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and cardiovascular diseases. In oncology, N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In cardiovascular diseases, N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to improve cardiac function and reduce inflammation.
Propiedades
Fórmula molecular |
C24H24N2O3 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-[5-methyl-1-(3-naphthalen-2-yloxypropyl)-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C24H24N2O3/c1-16-8-11-22-21(14-16)23(25-17(2)27)24(28)26(22)12-5-13-29-20-10-9-18-6-3-4-7-19(18)15-20/h3-4,6-11,14-15,23H,5,12-13H2,1-2H3,(H,25,27) |
Clave InChI |
SATOJIMMIAJDJR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCCOC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCCOC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)

![4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B246624.png)
![6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B246628.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B246631.png)
![N-propyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-1-propanamine](/img/structure/B246632.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide](/img/structure/B246634.png)



![(6Z)-6-[5-(2-amino-5-bromophenyl)-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246657.png)
![N-[2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B246709.png)
![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B246742.png)